molecular formula C9H14N2O B1266069 4-Propoxybenzene-1,2-diamine CAS No. 56190-17-1

4-Propoxybenzene-1,2-diamine

Cat. No.: B1266069
CAS No.: 56190-17-1
M. Wt: 166.22 g/mol
InChI Key: UUAOMJOZLSTWIP-UHFFFAOYSA-N
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Description

4-Propoxybenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of a benzene ring substituted with a propoxy group at the fourth position and two amino groups at the first and second positions. This compound has garnered interest in various fields of research and industry due to its unique physical and chemical properties.

Biochemical Analysis

Biochemical Properties

4-Propoxybenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can have distinct biochemical properties, which may influence cellular processes differently. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, this compound can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are essential for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may produce both active and inactive metabolites, influencing its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and distributed within tissues through binding to plasma proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzene-1,2-diamine typically involves the reaction of 4-nitrophenol with propyl bromide to form 4-propoxynitrobenzene. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly employed.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Propoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    4-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of a propoxy group.

    4-Ethoxybenzene-1,2-diamine: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Butoxybenzene-1,2-diamine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 4-Propoxybenzene-1,2-diamine is unique due to its specific propoxy substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-propoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAOMJOZLSTWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204735
Record name 4-Propoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56190-17-1
Record name 4-Propoxy-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56190-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxybenzene-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056190171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxybenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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